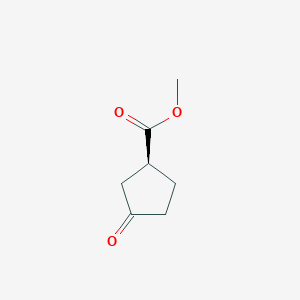
alpha-N-Carboxy-beta-N-methylaminoalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-N-Carboxy-beta-N-methylaminoalanine (BMAA) is a non-proteinogenic amino acid that has been found in various cyanobacteria species, as well as in some marine and terrestrial plants. BMAA has gained significant attention in recent years due to its potential involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
Alpha-N-Carboxy-beta-N-methylaminoalanine's mechanism of action is not fully understood, but it is thought to involve the activation of glutamate receptors and the inhibition of protein synthesis. alpha-N-Carboxy-beta-N-methylaminoalanine has been shown to increase the levels of glutamate in the brain, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
alpha-N-Carboxy-beta-N-methylaminoalanine has been found to have various biochemical and physiological effects, including the induction of oxidative stress, the disruption of mitochondrial function, and the accumulation of misfolded proteins. alpha-N-Carboxy-beta-N-methylaminoalanine has also been shown to induce apoptosis in neuronal cells and disrupt the blood-brain barrier.
実験室実験の利点と制限
Alpha-N-Carboxy-beta-N-methylaminoalanine has been used extensively in laboratory experiments to study its potential involvement in neurodegenerative diseases. One advantage of using alpha-N-Carboxy-beta-N-methylaminoalanine is its ability to induce neurotoxicity in vitro and in vivo, allowing for the study of disease mechanisms. However, one limitation is that alpha-N-Carboxy-beta-N-methylaminoalanine is not found in high concentrations in nature, making it difficult to study its effects in a natural setting.
将来の方向性
Future research on alpha-N-Carboxy-beta-N-methylaminoalanine should focus on further understanding its mechanism of action and its potential involvement in neurodegenerative diseases. This includes studying the effects of alpha-N-Carboxy-beta-N-methylaminoalanine on protein synthesis and mitochondrial function, as well as investigating potential therapeutic interventions to mitigate its neurotoxic effects. Additionally, further studies should be conducted to determine the prevalence of alpha-N-Carboxy-beta-N-methylaminoalanine in the environment and its potential impact on human health.
合成法
Alpha-N-Carboxy-beta-N-methylaminoalanine can be synthesized through various methods, including the reaction of L-serine with methylamine and formaldehyde, or through the reaction of L-alanine with cyanamide and formaldehyde. These methods have been used to produce alpha-N-Carboxy-beta-N-methylaminoalanine for research purposes.
科学的研究の応用
Alpha-N-Carboxy-beta-N-methylaminoalanine has been extensively studied for its potential involvement in neurodegenerative diseases. Research has shown that alpha-N-Carboxy-beta-N-methylaminoalanine can induce neurotoxicity in vitro and in vivo, leading to the accumulation of misfolded proteins and oxidative stress. alpha-N-Carboxy-beta-N-methylaminoalanine has also been found to disrupt mitochondrial function and induce apoptosis in neuronal cells.
特性
CAS番号 |
129118-73-6 |
|---|---|
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
(2S)-2-(carboxyamino)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-6-2-3(4(8)9)7-5(10)11/h3,6-7H,2H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChIキー |
HIUDBWCMRLKCBU-VKHMYHEASA-N |
異性体SMILES |
CNC[C@@H](C(=O)O)NC(=O)O |
SMILES |
CNCC(C(=O)O)NC(=O)O |
正規SMILES |
CNCC(C(=O)O)NC(=O)O |
その他のCAS番号 |
129118-73-6 |
同義語 |
alpha-N-carboxy-beta-N-methylaminoalanine BMAA-alpha-NCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






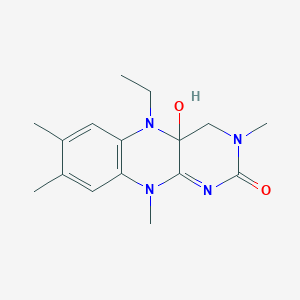



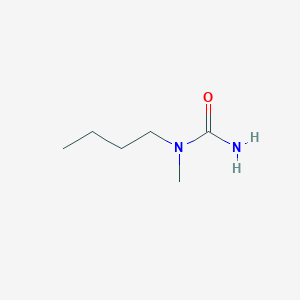

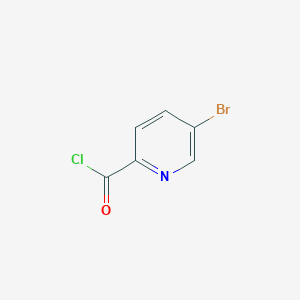
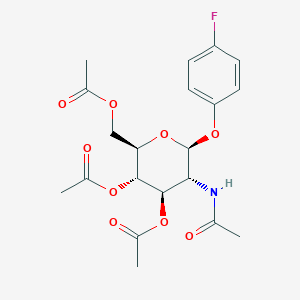

![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
